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molecular formula C9H9NO4 B106897 3-(4-Nitrophenyl)propanoic acid CAS No. 16642-79-8

3-(4-Nitrophenyl)propanoic acid

Cat. No. B106897
M. Wt: 195.17 g/mol
InChI Key: VZOPVJNBOQOLPN-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

3-(4-nitrophenyl)propanoic acid (500 mg, 2.56 mmol) was dissolved in MeOH (10 ml). SOCl2 (0.374 ml, 5.12 mmol) was added at 0° C., and the reaction was refluxed for 2 hours. The solvent was evaporated under vacuum, and the crude product was triturated in petroleum ether to give methyl 3-(4-nitrophenyl)propanoate (450 mg, 2.151 mmol, 84% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.374 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].O=S(Cl)Cl.[CH3:19]O>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][C:12]([O:14][CH3:19])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.374 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was triturated in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.151 mmol
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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